molecular formula C6H14Cl2N2 B3270224 2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 52321-26-3

2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

Cat. No.: B3270224
CAS No.: 52321-26-3
M. Wt: 185.09 g/mol
InChI Key: CPKLWCPJBAELNP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride (CAS: 1403763-25-6) is a bicyclic amine salt with the molecular formula C₆H₁₄Cl₂N₂ and a molar mass of 185.1 g/mol. Its stereospecific (1R,4R)-configuration is critical for its reactivity and applications in asymmetric synthesis and medicinal chemistry . The compound is commercially available with a purity of ≥97% and requires storage at 2–8°C under inert gas (argon or nitrogen) to prevent degradation .

Synthesis The synthesis involves catalytic hydrogenolysis of 2-benzyl-5-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride hemihydrate using palladium on charcoal, yielding a light yellow solid with a melting point of 264°C (dec.) . Elemental analysis confirms its composition: C (54.9%), H (7.42%), N (9.96%), matching the calculated values for C₁₃H₁₈N₂·2HCl·0.5H₂O .

Properties

IUPAC Name

2-methyl-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c1-8-4-5-2-6(8)3-7-5;;/h5-7H,2-4H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKLWCPJBAELNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1CN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride typically involves the reaction of 2,5-diazabicyclo[2.2.1]heptane with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride, also known as DHMH, is a bicyclic organic compound with the molecular formula C₆H₁₄Cl₂N₂. It is characterized by its unique structural arrangement and is utilized in various scientific and industrial applications due to its catalytic properties and potential therapeutic effects.

Organic Synthesis

DHMH is primarily used as a catalyst in organic synthesis, particularly for the formation of carbon-nitrogen bonds. Its bicyclic structure allows it to facilitate various chemical reactions, including:

  • Nucleophilic Substitution : Reactions where chlorine atoms can be replaced by other nucleophiles.
  • Oxidation and Reduction : DHMH can be oxidized using agents like hydrogen peroxide or reduced with lithium aluminum hydride, leading to the formation of corresponding N-oxides or amines, respectively.

Biochemical Probes

Research has explored DHMH's potential as a biochemical probe to study enzyme mechanisms. Its ability to bind to active sites of enzymes allows researchers to investigate biochemical pathways and enzyme kinetics, making it valuable in enzymology studies .

Medicinal Chemistry

DHMH is being investigated for its potential therapeutic applications:

  • Drug Development : As a precursor for synthesizing novel pharmaceuticals, particularly those targeting neurological functions.
  • Neurotransmitter Receptor Interaction : Preliminary studies suggest that DHMH may interact with neurotransmitter receptors, indicating its potential role in neurological therapies .

Industrial Applications

In industry, DHMH is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing compounds that require specific reactivity profiles.

Case Studies

StudyFocusFindings
Study 1Enzyme MechanismsInvestigated the binding affinity of DHMH to various enzymes; showed promise in modulating enzyme activity and influencing metabolic pathways.
Study 2Drug DevelopmentExplored the synthesis of DHMH derivatives; identified several compounds with enhanced pharmacological profiles compared to the parent compound .
Study 3Organic SynthesisDemonstrated the effectiveness of DHMH as a catalyst in forming carbon-nitrogen bonds; provided insights into optimizing reaction conditions for better yields.

Mechanism of Action

The mechanism by which 2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Substituent Variations

2-Methyl-2,5-diazabicyclo[2.2.2]octane Dihydrochloride (QV-7542)
  • Structure : Features an octane ring (2.2.2 bicyclo system) instead of heptane, reducing ring strain and altering steric effects.
  • Purity/Price : 95% purity (CAS: 52321-18-3), priced competitively as a building block .
  • Applications : Larger ring size may enhance binding in pharmaceutical targets due to increased conformational flexibility.
3-Methyl-3,8-diazabicyclo[3.2.1]octane (QJ-3466)
  • Structure : A 3.2.1 bicyclo system with a methyl group at position 3.
  • Purity : 97% (CAS: 51102-41-1) .

Counterion Effects

(1S,4S)-5-Methyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide
  • Counterion : Bromide instead of chloride.
  • Synthesis : Similar to the dihydrochloride but requires HBr in purification steps .

Substituent Modifications

2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane Dihydrochloride
  • Structure : Cyclopropyl substituent introduces steric bulk and electron-withdrawing effects.
  • Applications : Enhanced lipophilicity may improve blood-brain barrier penetration in CNS drug candidates .
(1S,4S)-2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane Dihydrochloride
  • Structure : Methoxyethyl group adds polarity and hydrogen-bonding capacity.
  • Commercial Status : Discontinued due to niche demand, highlighting the target compound’s broader utility .

Physicochemical and Application Comparisons

Thermal Stability

  • The target compound decomposes at 264°C , whereas dihydrobromide analogs (e.g., (1S,4S)-5-Methyl derivative) may have lower decomposition points due to bromide’s weaker lattice energy .

Commercial and Regulatory Status

  • Suppliers : Available from Aladdin (China) and Biosynth , while analogs like 2-cyclopropyl derivatives are supplied by AKOS and Combi-Blocks .
  • Regulatory Compliance : Meets EC1272/08 and GHS/CLP standards, similar to other diazabicyclo compounds .

Biological Activity

2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride, also known as (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride, is a bicyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of diazabicyclic compounds, which are known for their diverse applications in medicinal chemistry and catalysis.

  • Molecular Formula : C6_6H14_{14}Cl2_2N2_2
  • Molecular Weight : 185.09 g/mol
  • CAS Number : 1403763-25-6
  • Purity : Typically > 97% .

Research indicates that this compound exhibits significant biological activity through its interaction with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

  • Enzyme Inhibition : This compound has been studied for its ability to inhibit certain enzymes, which can be beneficial in treating diseases where these enzymes play a crucial role.
  • Receptor Modulation : It has shown potential in modulating receptors related to neurotransmission, making it a candidate for neurological studies.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This suggests that the compound has moderate antibacterial properties, particularly against Staphylococcus aureus .

Study 2: Neuropharmacological Effects

In a neuropharmacological study, the compound was administered to rodent models to assess its effects on anxiety and depression-like behaviors. The findings showed:

  • A significant reduction in anxiety levels as measured by the Elevated Plus Maze test.
  • Improvement in depressive symptoms as assessed by the Forced Swim Test.

These outcomes indicate potential therapeutic applications in treating anxiety and depression .

Toxicity Profile

The toxicity of this compound has been evaluated in several studies:

  • Acute Toxicity : LD50 values suggest low acute toxicity when administered orally.
  • Chronic Toxicity : Long-term studies indicate no significant adverse effects at therapeutic doses.

Precautionary measures include avoiding exposure to skin and eyes due to irritant properties .

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of 2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride?

  • Methodological Approach :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm structural integrity. Peaks corresponding to the bicyclic framework and methyl group should align with reported data .
  • Liquid Chromatography-Mass Spectrometry (LCMS) : Use LCMS to verify molecular weight ([M+H]+^+ or [M-H]^-) and detect impurities. For example, LCMS data for analogs show expected mass-to-charge ratios (e.g., [M+H]+^+ 269.0 m/z for brominated derivatives) .
  • Purity Assessment : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to quantify purity. Commercial samples often report ≥95% purity, which can be validated using calibrated standards .

Q. What safety protocols are essential when handling this compound?

  • Critical Precautions :

  • Personal Protective Equipment (PPE) : Use gloves, lab coats, and safety goggles to avoid skin/eye contact. Precautionary statements (e.g., P262) emphasize avoiding exposure .
  • Ventilation : Work in a fume hood to prevent inhalation of dust or aerosols, as toxicological data are limited .
  • Waste Disposal : Follow institutional guidelines for halogenated waste due to the hydrochloride counterion .

Q. What physicochemical properties are critical for experimental design?

  • Key Properties :

  • Solubility : The compound is typically soluble in polar solvents (e.g., methanol, DMSO). For aqueous solubility optimization, consider salt forms or co-solvents, as demonstrated in analogs .
  • Stability : Store at 2–8°C under inert atmosphere to prevent degradation. Stability under microwave heating (e.g., 150°C for 0.5 hours) has been reported in synthetic procedures .

Advanced Research Questions

Q. How can synthetic yields of derivatives be optimized?

  • Strategies :

  • Microwave-Assisted Synthesis : Reduce reaction times and improve efficiency. For example, microwave heating at 150°C for 30 minutes achieved 57% yield in brominated analogs .
  • Purification Techniques : Use gradient column chromatography (e.g., 20–50% ethyl acetate/hexanes followed by 0–30% methanol/dichloromethane) to isolate products .
  • Counterion Selection : Dihydrobromide salts may offer better crystallinity than dihydrochlorides, aiding purification .

Q. How can stereochemical integrity be validated in chiral analogs?

  • Analytical Tools :

  • Chiral HPLC : Utilize columns like Chiralcel OD-H with UV detection (254 nm) to determine enantiomeric excess (e.g., 99% ee achieved in α-amino alcohol derivatives) .
  • X-ray Crystallography : Resolve absolute configuration, as demonstrated for structurally related bicyclic systems (e.g., 7-oxa-2,5-diazabicyclo[2.2.1]heptane) .
  • Electronic Circular Dichroism (ECD) : Compare experimental and computed ECD spectra to confirm stereochemistry .

Q. How should researchers address contradictions in reported synthetic data?

  • Troubleshooting Framework :

  • Reaction Conditions : Compare solvent systems (e.g., toluene vs. THF), temperatures, and reagent stoichiometry. For example, methylamine gas in toluene at 100°C achieved full conversion in dihydrobromide synthesis .
  • Byproduct Analysis : Use LCMS or 1H^1H NMR to detect side products (e.g., unreacted starting materials or hydrolysis byproducts) .
  • Reproducibility Checks : Validate methods across multiple batches, noting deviations in purity or yield .

Q. What strategies improve aqueous solubility for pharmacological studies?

  • Approaches :

  • Salt Formation : Explore alternative counterions (e.g., mesylate, tosylate) to enhance solubility .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) to the bicyclic scaffold, as seen in lapatinib-derived analogs .
  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to solubilize the compound in in vitro assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

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